Product packaging for N-(2-fluorophenyl)-4-methoxybenzamide(Cat. No.:CAS No. 143925-52-4)

N-(2-fluorophenyl)-4-methoxybenzamide

Cat. No.: B128752
CAS No.: 143925-52-4
M. Wt: 245.25 g/mol
InChI Key: NTDPONOQVIHJEB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-methoxybenzamide (CAS 143925-52-4) is a high-purity chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . This benzanilide derivative serves as a valuable building block and chemical scaffold in medicinal chemistry and drug discovery research, particularly in the synthesis and investigation of compounds with potential biological activity . The compound's structure, which features a 4-methoxybenzamide group linked to a 2-fluorophenyl ring, is a key motif in the development of novel molecular entities . Researchers utilize this compound in structural studies, including crystal structure and Hirshfeld surface analysis, to understand supramolecular assembly driven by intermolecular interactions like N—H···O hydrogen bonding, which stabilizes the crystal lattice . It is also a fragment used in nuclear magnetic resonance (NMR) quality control for screening fragment libraries, underscoring its role in early-stage drug discovery . This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage its well-defined structure and properties to explore structure-activity relationships (SARs) and develop new pharmacologically active molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO2 B128752 N-(2-fluorophenyl)-4-methoxybenzamide CAS No. 143925-52-4

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDPONOQVIHJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355295
Record name N-(2-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143925-52-4
Record name N-(2-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Reagents : 4-Methoxybenzoic acid (1.2 equiv), 2-fluoroaniline (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv), 1-hydroxybenzotriazole (HOBt) (1.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours

Mechanistic Overview

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with HOBt to generate a stable active ester. Nucleophilic attack by 2-fluoroaniline yields the target amide, with N,N'-dicyclohexylurea (DCU) as a byproduct.

Yield and Purity Data

ParameterValue
Isolated Yield78–85%
Purity (HPLC)≥98%
Byproduct Formation<2% (DCU)

Characterization

  • IR Spectroscopy : C=O stretch at 1,660–1,680 cm⁻¹ (amide I band), N–H bend at 1,540–1,560 cm⁻¹ (amide II band).

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 6.90–8.10 (m, 8H, aromatic), 8.45 (s, 1H, NH).

Schotten-Baumann Reaction

The Schotten-Baumann method offers a scalable alternative under aqueous conditions, ideal for industrial applications.

Reaction Protocol

  • Reagents : 4-Methoxybenzoyl chloride (1.1 equiv), 2-fluoroaniline (1.0 equiv), NaOH (10% w/v aqueous solution)

  • Solvent System : Dichloromethane (organic phase) and NaOH (aqueous phase)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 1–2 hours

Key Advantages

  • Rapid reaction kinetics due to the high electrophilicity of the acid chloride.

  • Simplified purification via phase separation.

Performance Metrics

ParameterValue
Isolated Yield70–75%
Purity (HPLC)95–97%
Hydrolysis Byproducts<5%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates while improving yields.

Optimized Conditions

  • Reagents : 4-Methoxybenzoic acid (1.0 equiv), 2-fluoroaniline (1.0 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 100°C

  • Irradiation Time : 20 minutes

Efficiency Metrics

ParameterValue
Isolated Yield88–92%
Energy Consumption150 W
Solvent Volume5 mL/mmol

Continuous Flow Synthesis

Continuous flow reactors enhance reproducibility and safety for large-scale production.

System Configuration

  • Reactors : Two staggered microreactors (Teflon, 10 mL volume)

  • Reagents : 4-Methoxybenzoyl chloride (1.05 equiv), 2-fluoroaniline (1.0 equiv), triethylamine (1.1 equiv)

  • Solvent : Acetonitrile

  • Flow Rate : 2 mL/min

  • Residence Time : 5 minutes

Output Metrics

ParameterValue
Throughput12 g/hour
Purity (HPLC)99%
Solvent Recovery90%

Enzymatic Catalysis

Emerging biocatalytic methods utilize lipases for greener synthesis.

Procedure

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Reagents : 4-Methoxybenzoic acid (1.0 equiv), 2-fluoroaniline (1.0 equiv)

  • Solvent : tert-Butanol

  • Temperature : 45°C

  • Reaction Time : 48 hours

Sustainability Metrics

ParameterValue
Isolated Yield65–70%
Enzyme Reusability5 cycles
E-Factor8.2

Comparative Analysis of Methods

MethodYieldPurityScalabilityGreen Metrics
Carbodiimide-Mediated85%98%ModerateLow
Schotten-Baumann75%96%HighModerate
Microwave-Assisted90%99%LowHigh
Continuous Flow95%99%HighHigh
Enzymatic70%95%ModerateVery High

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
N-(2-fluorophenyl)-4-methoxybenzamide has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its fluorine atom enhances binding affinity to enzymes and receptors, making it suitable for therapeutic development.

2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, in experiments involving MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6 μM) .

3. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzamide derivatives:

Compound NameSubstituentBiological Activity
N-(2-Chlorophenyl)-4-methoxybenzamideChlorineModerate anticancer activity
N-(2-Bromophenyl)-4-methoxybenzamideBromineLower antimicrobial effectiveness
N-(2-Methylphenyl)-4-methoxybenzamideMethylIncreased hydrophobicity

The presence of the fluorine atom in this compound imparts distinct electronic properties that influence its interaction with biological targets compared to its analogs.

Case Studies

Anticancer Activity Case Study
In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with the compound resulted in significant cell death, supporting its potential as an anticancer agent .

Antimicrobial Activity Case Study
A study evaluating the antimicrobial efficacy of this compound against common bacterial strains demonstrated promising results, particularly against Staphylococcus aureus .

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-4-methoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties, influencing its reactivity and stability. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

  • N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide () :

    • Substituents: 4-chloro (electron-withdrawing), 2-methoxy (electron-donating).
    • Fluorescence: Exhibits strong fluorescence at pH 5 (λex 340 nm, λem 380 nm), attributed to the electron-donating methoxy group enhancing conjugation .
    • Stability: Fluorescence intensity remains stable over time, suggesting resistance to photodegradation.
  • 4-Bromo-N-(2-Nitrophenyl)benzamide () :

    • Substituents: 4-bromo (electron-withdrawing), 2-nitro (strongly electron-withdrawing).
    • Structural Impact: The nitro group induces significant planarity in the molecule, contrasting with the twisted conformation of N-(2-fluorophenyl)-4-methoxybenzamide due to steric hindrance from the 2-fluoro group .
  • N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-Methoxybenzamide () :

    • Substituents: Thiazole ring with 4-fluorophenyl.
    • Bioactivity: The thiazole moiety enhances interactions with biological targets, while the 4-fluoro group increases lipophilicity compared to the 2-fluoro analogue .

Spectroscopic Comparisons

  • IR Spectroscopy :

    • N-(2,4-Difluorophenyl)hydrazinecarbothioamides () : C=S stretching at 1243–1258 cm<sup>−1</sup> and NH bands at 3150–3319 cm<sup>−1</sup>, absent in triazole derivatives, confirming tautomerism .
    • This compound : Expected C=O stretching near 1660 cm<sup>−1</sup> (similar to 4-methoxybenzamide derivatives in ) and C-F vibrations ~1100 cm<sup>−1</sup> .
  • fluoro) alters electron density, affecting emission .

Enzyme Inhibition (EGFR Kinase)

  • Compound 7j (): Structure: 4-Methoxybenzamide linked to a quinazolinone core. Docking Score: −9.65 kcal/mol against EGFR, driven by hydrogen bonding with methoxy oxygen and π-π stacking of the benzamide . Comparison: The 2-fluoro substituent in this compound may enhance binding via hydrophobic interactions, though steric effects could reduce affinity relative to 7j.
  • Compound 7h () :

    • Structure: Thiophene-2-carboxamide analogue.
    • Docking Score: −9.31 kcal/mol, lower than 7j, highlighting the superiority of methoxybenzamide in EGFR binding .

Stability and Hydrolytic Behavior

Biological Activity

N-(2-Fluorophenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a fluorophenyl group and a methoxy substituent, which contribute to its unique physicochemical properties. The molecular formula is C16H16F1N1O2C_{16}H_{16}F_{1}N_{1}O_{2}.

Property Value
Molecular Weight273.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties, influencing reactivity and stability.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thus exerting therapeutic effects.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially leading to the modulation of signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

  • Case Study : In experiments involving MCF-7 breast cancer cells, the compound displayed an IC50 value of approximately 5 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

  • Data Table : Antimicrobial Activity Against Selected Bacteria
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Comparative Analysis with Related Compounds

This compound can be compared with other benzamide derivatives to highlight the influence of substituent variations on biological activity.

Compound Name Substituent Biological Activity
N-(2-Chlorophenyl)-4-methoxybenzamideChlorineModerate anticancer activity
N-(2-Bromophenyl)-4-methoxybenzamideBromineLower antimicrobial effectiveness
N-(2-Methylphenyl)-4-methoxybenzamideMethylIncreased hydrophobicity, reduced binding affinity

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-4-methoxybenzamide in academic laboratories?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methoxybenzoic acid with 2-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:

  • Dissolving the carboxylic acid and amine in anhydrous dichloromethane (DCM) under nitrogen.
  • Adding DCC and HOBt at -50°C to minimize side reactions .
  • Purifying the product via column chromatography (e.g., silica gel with pentanes:ethyl acetate 3:1). Confirmation requires IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons and methoxy group at δ ~3.8 ppm), and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., fluorophenyl protons show splitting patterns). IR identifies amide and methoxy groups.
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths, charge distribution, and frontier molecular orbitals. Compare with crystallographic data from analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₄H₁₁FNO₂; expected [M+H]⁺ = 260.0822).

Advanced Research Questions

Q. How can fluorometric methods be optimized to study this compound in biological systems?

Methodological Answer: Fluorescence intensity depends on solvent polarity, pH, and temperature. Based on analogous benzamide studies:

  • Solvent Selection : Use ethanol or DMSO for solubility without quenching effects.
  • pH Optimization : Maximum intensity occurs at pH 5.0 (acetate buffer), as protonation/deprotonation of the amide group affects electronic transitions .
  • Temperature Control : Maintain 25°C to prevent thermal degradation; intensity decreases by ~15% at 40°C .
  • Detection Limits : For trace analysis, calculate LOD (0.27 mg/L) and LOQ (0.90 mg/L) via linear regression (R² > 0.99) .

Q. What strategies mitigate contradictions in stability data for this compound under acidic conditions?

Methodological Answer: Stability discrepancies arise from experimental variables. To resolve:

  • pH-Dependent Studies : Incubate the compound in buffers (pH 4.5–7.4) at 37°C. Monitor degradation via HPLC at λ = 254 nm. For example, phosphoramide analogs show <20% hydrolysis at pH 6.0 but rapid breakdown at pH 4.5 .
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to prevent oxidative decomposition.
  • Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life across temperatures.

Q. How can researchers leverage this compound in medicinal chemistry, given its structural features?

Methodological Answer: The fluorophenyl and methoxy groups enhance lipophilicity and metabolic stability. Applications include:

  • Enzyme Inhibition : Screen against kinases or proteases via FRET assays. The trifluoromethyl analog shows IC₅₀ values in the µM range .
  • Prodrug Design : Modify the amide to a biodegradable phosphoramide linkage for pH-sensitive drug release .
  • SAR Studies : Compare with N-(tert-butyl)-4-methoxybenzamide to assess steric effects on target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-4-methoxybenzamide

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